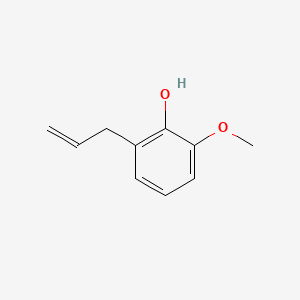

2-Allyl-6-methoxyphenol

描述

Nomenclature and Chemical Classification of 2-Allyl-6-methoxyphenol

The precise identification and classification of a chemical compound are fundamental in scientific discourse. This compound is systematically named and categorized based on its structure, which defines its relationships with other organic molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methoxy-6-(prop-2-en-1-yl)phenol . nist.govnih.gov This systematic name precisely describes the molecular structure: a phenol (B47542) ring with a methoxy (B1213986) group at the 2-position and an allyl group (prop-2-en-1-yl) at the 6-position.

In scientific literature and commercial catalogues, it is frequently referenced by several synonyms. These names often highlight its relationship to eugenol (B1671780) or its guaiacol (B22219) core. Common synonyms include:

o-Eugenol (ortho-Eugenol) nist.govstenutz.eu

6-Allylguaiacol nist.govnih.gov

o-Allylguaiacol nist.govstenutz.eu

this compound nist.govstenutz.eu

6-Allyl-2-methoxyphenol nist.gov

Phenol, 2-allyl-6-methoxy- nist.gov

Interactive Table: Synonyms of this compound

| Name Type | Name |

| IUPAC Name | 2-methoxy-6-(prop-2-en-1-yl)phenol |

| Common Synonym | o-Eugenol |

| Common Synonym | 6-Allylguaiacol |

| Common Synonym | o-Allylguaiacol |

| Common Synonym | This compound |

This compound belongs to the broad class of natural products known as phenylpropanoids. ebi.ac.ukvedantu.com These compounds are characterized by a C6-C3 skeleton, comprising a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain. It is also classified as a methoxyphenol, a category of compounds containing a methoxy group attached to the benzene (B151609) ring of a phenol. drugbank.comhmdb.ca

Its chemical identity is most clearly understood by comparing it to its structural isomers, which share the same molecular formula, C₁₀H₁₂O₂, but differ in the arrangement of their atoms. stenutz.euvedantu.com

Eugenol (4-Allyl-2-methoxyphenol): This is the most well-known isomer, found abundantly in clove oil. ebi.ac.ukwikipedia.orgsupremepharmatech.com The key structural difference is the position of the allyl group, which is attached at the 4-position (para to the hydroxyl group) in eugenol, whereas it is at the 6-position (ortho to the hydroxyl group) in this compound. nist.govnih.gov

Isoeugenol (B1672232) (4-Propenyl-2-methoxyphenol): Isoeugenol is an isomer of eugenol where the allyl group (-CH₂-CH=CH₂) has rearranged to a propenyl group (-CH=CH-CH₃). nih.govacs.org This shifts the position of the double bond within the side chain, altering its chemical properties.

Chavibetol (5-Allyl-2-methoxyphenol): Also known as m-eugenol, this isomer has the allyl group at the 5-position (meta to the hydroxyl group). nist.govwikipedia.org It is a primary constituent in the oil from betel leaves. wikipedia.org

Interactive Table: Comparison of this compound and Related Isomers

| Compound Name | IUPAC Name | Position of Allyl/Propenyl Group |

| This compound | 2-methoxy-6-(prop-2-en-1-yl)phenol | 6-position (ortho) |

| Eugenol | 4-allyl-2-methoxyphenol | 4-position (para) |

| Isoeugenol | 2-methoxy-4-(prop-1-en-1-yl)phenol | 4-position (para, propenyl) |

| Chavibetol | 5-allyl-2-methoxyphenol | 5-position (meta) |

Historical Perspectives in Chemical Research and Discovery

The history of this compound is not tied to a singular discovery but is intertwined with the broader exploration of phenylpropanoids and the development of synthetic organic chemistry. While its isomer, eugenol, was isolated as early as 1929 from natural sources, this compound is primarily known as a product of chemical synthesis. mdpi.com

A key historical reaction central to its synthesis is the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction discovered in 1912. The thermal rearrangement of an allyl phenyl ether is the classic method to produce allylphenols. Specifically, heating 1-allyloxy-2-methoxybenzene (o-methoxyphenyl allyl ether) induces the allyl group to migrate to the ortho position of the phenol, yielding this compound. chembk.comcnrs.fr This synthetic route has been a known and reliable method for decades, making the compound accessible for academic and industrial research. cnrs.fr Its study, therefore, has historically been driven by synthetic interests rather than by isolation from natural products.

Significance and Research Trajectory of this compound in Contemporary Scientific Disciplines

In modern science, this compound is significant primarily as a synthetic intermediate and a molecular building block. Its research trajectory is focused on leveraging its specific chemical structure for creating novel materials and complex molecules.

Current research applications include:

Polymer Chemistry: The compound is used in the synthesis of high-performance bio-based thermosetting resins. Researchers have used this compound (produced via Claisen rearrangement) in reactions with other monomers, such as bismaleimide, to create new polymers with specific thermal and mechanical properties. cnrs.fr

Medicinal Chemistry and Drug Discovery: It serves as a scaffold for the synthesis of new chemical entities with potential therapeutic applications. For instance, it has been used as a starting material to create novel 1,2,3-triazole derivatives that are being investigated for antileishmanial activity. scielo.br

Organic Synthesis: The compound is a versatile precursor for other organic molecules. Its functional groups (hydroxyl, methoxy, and allyl) can be selectively modified. Research has explored its potential use in the synthesis of coumarins, a class of compounds with significant biological activities. stackexchange.com The extensive research into creating derivatives from its isomer eugenol for applications such as antibacterial agents further suggests the potential of this compound as a valuable starting material for creating diverse chemical libraries. scitepress.orgusu.ac.id

The research trajectory indicates that the value of this compound lies not in its direct biological activity, which is less studied than that of eugenol, but in its role as a foundational component for constructing more complex and functional molecules for materials science and pharmaceutical development.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-4,6-7,11H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHGXOCZVBABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862226 | |

| Record name | 2-Methoxy-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Spicy aroma | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.071 | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

579-60-2 | |

| Record name | o-Eugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Allylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allylguaicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ALLYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLL18KX9Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of 2 Allyl 6 Methoxyphenol

Phytochemical Presence Across Plant Species and Families

2-Allyl-6-methoxyphenol has been identified in a number of plant species, highlighting its role as a constituent of their essential oils and extracts. nih.govdaneshyari.com

Detailed phytochemical analyses have confirmed the presence of this compound in several specific plant species:

Mosla chinensis : This plant, used in traditional Chinese medicine, is a known source of this compound. nih.govdaneshyari.com

Lonicera japonica : Commonly known as Japanese honeysuckle, this species also contains this compound. nih.govplantaedb.com

Syzygium aromaticum : The clove tree is another notable source of this compound. nih.govunpatti.ac.id Studies have detected its presence in the essential oil derived from the leaves. unpatti.ac.id

Melaleuca bracteata : Research on the essential oils of this species has also indicated the presence of this compound. arabjchem.org

Cymbopogon khasianus : While not as extensively documented in the provided results, its relation to other aromatic grasses suggests it as a potential source.

The concentration of this compound is not consistent throughout a plant. Different organs exhibit varying levels of the compound, which can be influenced by developmental stage and environmental factors.

In Melaleuca bracteata, the genes responsible for the synthesis of related compounds are most highly expressed in the flowers, followed by the leaves, with the lowest expression in the stems. mdpi.comnih.govahs.ac.cn This suggests a potential for higher concentrations of related phenylpropanoids in the floral and leaf tissues. A study on Syzygium aromaticum found 3-allyl-6-methoxyphenol (an isomer of this compound) as a minor constituent in the clove leaf essential oil. unpatti.ac.id Another analysis of Syzygium aromaticum from Bangladesh identified 3-Allyl-6-methoxyphenol as a major component (69.44%) in the essential oil from clove buds. ijpsr.com

The following table summarizes the known presence of this compound and related compounds in various plant organs.

| Plant Species | Organ | Compound Detected | Relative Concentration |

| Melaleuca bracteata | Flowers, Leaves, Stems | Genes for related compound synthesis | Highest in flowers, followed by leaves, lowest in stems mdpi.comnih.govahs.ac.cn |

| Syzygium aromaticum | Leaf | 3-allyl-6-methoxyphenol | 0.08% of essential oil unpatti.ac.id |

| Syzygium aromaticum | Bud | 3-Allyl-6-methoxyphenol | 69.44% of essential oil ijpsr.com |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a complex process involving multiple precursor pathways and specific enzymatic reactions. The genetic regulation of these enzymes plays a crucial role in determining the final concentration of the compound.

Precursor Pathways

The biosynthesis of this compound originates from primary metabolic pathways that provide the basic building blocks for a vast array of specialized plant compounds.

Shikimate Pathway : This pathway is fundamental for the production of aromatic amino acids, including phenylalanine and tyrosine. researchgate.netoup.comsphinxsai.com These amino acids serve as the primary precursors for the phenylpropanoid pathway. The quinonoid nucleus of ubiquinone, another important molecule, is also derived from the shikimate pathway. oup.comgenome.jp

Phenylpropanoid Pathway : Following the shikimate pathway, the phenylpropanoid pathway converts phenylalanine into a variety of phenolic compounds. researchgate.net This pathway is responsible for the synthesis of monolignols and other phenylpropanoids, including the precursors to eugenol (B1671780) and its isomers. researchgate.net Eugenol, a structurally similar compound, is formed via this pathway. sphinxsai.com

Enzymatic Mechanisms

Specific enzymes catalyze the key steps in the biosynthesis of eugenol and its isomers. While the direct synthesis of this compound is not fully elucidated in the provided results, the enzymes involved in the synthesis of the closely related eugenol provide a model for its formation.

Eugenol Synthase (EGS) : This enzyme is critical in the synthesis of eugenol. nih.gov In Melaleuca bracteata, two eugenol synthase genes, MbEGS1 and MbEGS2, have been identified and are involved in the biosynthesis of methyleugenol, a derivative of eugenol. mdpi.comnih.gov

Eugenol-O-methyltransferase (EOMT) : This enzyme is responsible for the methylation of eugenol to produce methyleugenol. researchgate.net The presence and activity of different O-methyltransferases can determine the specific composition of phenylpropanoids in a plant. science.gov

Genetic Regulation of Biosynthesis

The expression of genes encoding biosynthetic enzymes is a key regulatory point in the production of this compound and related compounds.

In Melaleuca bracteata, the expression levels of the MbEGS1 and MbEGS2 genes are directly correlated with the content of methyleugenol. mdpi.comnih.gov Studies involving the overexpression and silencing of these genes have confirmed their crucial role in the biosynthetic pathway. mdpi.comnih.gov Overexpression of MbEGS1 and MbEGS2 led to a significant increase in methyleugenol levels, while silencing these genes resulted in a decrease. mdpi.comnih.gov This demonstrates that the transcriptional regulation of these synthase genes is a key factor in determining the amount of these compounds produced in the plant. mdpi.comnih.gov

Detection and Quantification Methodologies in Natural Extracts (e.g., GC-MS, FTIR)

The identification and measurement of this compound, also known as o-eugenol, in natural extracts rely on sophisticated analytical techniques capable of separating and identifying specific molecules within complex mixtures. nih.govthegoodscentscompany.com The most prominent and effective methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR). researchgate.netanalis.com.my

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that is extensively used for the analysis of volatile and semi-volatile compounds in essential oils and plant extracts. core.ac.uk It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide high-resolution identification and quantification of individual chemical constituents. core.ac.ukijrpc.com

In the GC-MS analysis process, the volatile components of a natural extract are first vaporized and separated based on their boiling points and affinity for the stationary phase within a long, thin capillary column. ijpsr.comsmujo.id As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio of its fragments, allowing for precise identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. ijrpc.commdpi.com

Numerous studies have successfully used GC-MS to detect and quantify this compound in various natural sources. For instance, analysis of essential oil from clove buds (Syzygium aromaticum) has identified 3-Allyl-6-methoxyphenol as a major constituent. ijrpc.comijpsr.com One study reported its concentration to be as high as 69.44% in clove bud essential oil from Bangladesh. ijpsr.com Similarly, GC-MS analysis of Piper betle essential oil revealed 3-Allyl-6-methoxyphenol (referred to as Eugenol in the study) as the primary compound, constituting 41.06% of the oil. nih.gov The compound has also been identified in the endophytic fungi of Annona senegalensis, where it was found at a concentration of 3.17%. scholarsresearchlibrary.com

Table 1: Quantification of this compound in Various Natural Extracts by GC-MS

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is another crucial analytical technique used for the characterization of natural extracts. researchgate.net It works by passing infrared radiation through a sample and measuring the absorption of radiation at different frequencies. scholarsresearchlibrary.com The resulting FTIR spectrum provides information about the functional groups present in the molecules of the sample, as different chemical bonds vibrate at characteristic frequencies. qu.edu.iq

Table 2: Characteristic FTIR Spectral Data for Functional Groups in Natural Extracts

Chemical Synthesis and Derivatization of 2 Allyl 6 Methoxyphenol

Laboratory Synthesis Routes from Precursors

The laboratory synthesis of 2-allyl-6-methoxyphenol, also known as o-eugenol or 6-allylguaiacol, relies on established chemical transformations of readily available precursors. Its production is not typically achieved through direct isolation from natural sources in high yields but rather through strategic chemical reactions that rearrange or build upon simpler phenolic structures.

Synthesis from Eugenol (B1671780) and Related Phenylpropanoids

The most common precursor for the synthesis of this compound is its structural isomer, eugenol (4-allyl-2-methoxyphenol). Eugenol is a major constituent of clove oil and serves as an inexpensive starting material. wikipedia.orgnih.gov The conversion of eugenol to its ortho-isomer is a key laboratory method. This transformation is typically achieved through a two-step sequence involving the protection of the phenolic hydroxyl group, followed by a rearrangement reaction.

Another foundational precursor is guaiacol (B22219) (2-methoxyphenol). The direct C-allylation of guaiacol with reagents like allyl chloride can produce a mixture of products, including this compound and the para-substituted isomer, eugenol. google.com Synthetic methods often focus on maximizing the yield of one isomer over the other, though separation of the resulting mixture can be challenging. google.com A process described for the selective allylation of ortho-alkoxy phenols can yield up to 10% ortho-eugenol, particularly when an excess of guaiacol is used in the reaction. google.com

Claisen Rearrangement in this compound Synthesis

The Claisen rearrangement is a powerful and historically significant carbon-carbon bond-forming reaction that is central to the synthesis of this compound. This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542).

The typical synthetic route involves two main steps:

Etherification: The phenolic hydroxyl group of a precursor like guaiacol is first allylated to form 1-allyloxy-2-methoxybenzene (guaiacol allyl ether). This is a standard Williamson ether synthesis.

Thermal Rearrangement: The resulting allyl ether is then heated, initiating the Claisen rearrangement. The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, yielding this compound. stackexchange.com

This thermal rearrangement is a reliable and well-documented method for producing ortho-allyl phenols. If both ortho positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position, although this is not the primary pathway for this specific synthesis.

Electrochemical Synthesis Approaches

Electrochemical methods have been investigated for the polymerization of related phenylpropanoids. For instance, the electrochemical polymerization of eugenol on conductive surfaces to form poly(eugenol) films has been reported. jmchemsci.com This process typically involves the oxidative polymerization from an alkaline solution. jmchemsci.com However, the application of electrochemical techniques for the direct synthesis of the this compound monomer itself is not well-documented in scientific literature. The primary routes remain classic organic transformations like the Claisen rearrangement.

Chemical Modification and Derivatization Strategies

The structure of this compound, featuring a reactive phenolic hydroxyl group, an aromatic ring, and a terminal alkene, offers multiple sites for chemical modification. These derivatization strategies are employed to create novel analogs and conjugates with tailored properties. Many of the strategies applied to its isomer, eugenol, are directly transferable to this compound.

Functional Group Transformations (e.g., Nitration, Alkylation, Hydroxyether formation)

The functional groups of this compound can be readily transformed to introduce new chemical entities.

Nitration: The aromatic ring can undergo electrophilic aromatic substitution. Nitration of the closely related eugenol has been studied extensively, consistently resulting in the formation of 6-nitroeugenol (4-allyl-2-methoxy-6-nitrophenol). acs.orgugm.ac.id This regioselectivity is directed by the existing hydroxyl and methoxy (B1213986) groups. acs.org Various nitrating agents have been used, including nitric acid in acetic acid or a mixture of ammonium (B1175870) nitrate (B79036) and potassium bisulfate, with the latter reportedly achieving high yields. researchgate.net This suggests that nitration of this compound would similarly occur at the vacant para-position (C4) relative to the hydroxyl group.

Alkylation/Acylation: The phenolic hydroxyl group is a prime site for modification. Transformation into ethers (alkylation) or esters (acylation) is common. For example, derivatives like methyl eugenol are formed through methylation of the hydroxyl group. usu.ac.id Acyl derivatives, such as eugenyl benzoate (B1203000) and acetyl eugenol, are synthesized by reacting the phenol with the corresponding acylating agents. usu.ac.id These reactions are fundamental transformations for altering the polarity and chemical reactivity of the parent molecule.

Hydroxyether formation: The hydroxyl group can be derivatized to form more complex ethers. A common strategy involves the etherification of the phenol with α-monochloroacetic acid, followed by esterification and amidation to produce novel amide compounds. usu.ac.idusu.ac.id This multi-step synthesis demonstrates how the phenolic oxygen can serve as a nucleophile to build more elaborate molecular architectures. usu.ac.id

Table 1: Examples of Functional Group Transformations on Related Phenylpropanoids

| Transformation | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | Eugenol | Ammonium Nitrate (NH₄NO₃), Potassium Bisulfate (KHSO₄) | 4-allyl-2-methoxy-6-nitrophenol | researchgate.net |

| Hydroxyether formation & Amidation | Eugenol | 1. Monochloroacetic acid, NaOH 2. Methanol, H₂SO₄ 3. Diethanolamine | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | usu.ac.idusu.ac.id |

| Acetylation | Eugenol | Acetic Anhydride | 4-allyl-2-methoxyphenyl acetate | researchgate.net |

Synthesis of Novel Analogs and Conjugates

Building upon basic functional group transformations, more complex analogs and conjugates of this compound can be synthesized. These strategies often involve creating esters, amides, and other derivatives from the phenolic hydroxyl group.

One effective method for ester synthesis is the Yamaguchi esterification. This process has been used to synthesize various 4-allyl-2-methoxyphenyl esters by reacting eugenol with different carboxylic acids in a one-pot procedure, achieving yields of 80-90%. neliti.com The reaction typically involves activating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by the addition of the phenol and 4-dimethylaminopyridine (B28879) (DMAP). neliti.com This method is directly applicable for creating a library of 2-allyl-6-methoxyphenyl esters.

Furthermore, the synthesis of amide derivatives has been accomplished through a multi-step pathway starting with etherification of the phenol, followed by esterification and finally amidation with an amine, such as diethanolamine. usu.ac.id Such syntheses create bifunctional molecules that conjugate the phenylpropanoid core with other chemical moieties, like alkanolamides. usu.ac.id The reduction of nitro derivatives, synthesized as described in the previous section, provides a route to aminophenols, such as 4-allyl-2-methoxy-6-aminophenol from the corresponding nitro-eugenol. ugm.ac.id These amino-derivatives are valuable intermediates for synthesizing further analogs.

Catalytic Approaches in this compound Derivatization

The derivatization of this compound, also known as o-eugenol or 6-allylguaiacol, can be efficiently achieved through various catalytic strategies. These methods offer pathways to selectively modify the functional groups of the molecule, leading to a diverse range of valuable chemical entities. Catalytic approaches are pivotal in enhancing reaction rates, improving selectivity, and often proceeding under milder conditions compared to stoichiometric methods. Key catalytic transformations for this compound include cross-metathesis, allylation, and cyclization reactions.

One notable catalytic approach involves the ruthenium-catalyzed cross-metathesis of this compound derivatives. asianpubs.org This powerful carbon-carbon bond-forming reaction allows for the extension and functionalization of the allyl side chain. Specifically, the reaction of o-eugenol derivatives with electron-deficient olefins, such as methyl acrylate, acrylonitrile, and acrylamides, has been reported. asianpubs.org This method provides a direct route to polyfunctional alkenes. Furthermore, the derivatization of the phenolic hydroxyl group of this compound to form 1-allyl-2-(allyloxy)-3-methoxybenzene opens up possibilities for polymerization reactions. This derivative can undergo acyclic diene metathesis to produce polymers, demonstrating the utility of catalytic methods in materials science applications starting from a natural substrate. asianpubs.org

Solid acid catalysts, particularly zeolites, have been employed in the synthesis of monoallyl guaiacol isomers, including this compound, through the allylation of guaiacol. iitm.ac.in In a comparative study, HY zeolite was found to be the most effective catalyst for this reaction, yielding a mixture of monoallylated products. The reaction involves the Friedel-Crafts allylation of guaiacol with an allylating agent, where the catalyst's pore architecture and acidic properties influence the product distribution. iitm.ac.in The selectivity towards different isomers, including the ortho-allylated product (this compound), is a key aspect of this catalytic approach. The table below summarizes the performance of different zeolite catalysts in the allylation of guaiacol.

| Catalyst | Guaiacol Conversion (%) | Monoallyl Guaiacol Selectivity (%) |

| HY | 46 | >85 |

| H-beta | 28 | >85 |

| H-mordenite | 15 | >85 |

| HZSM-5 | 4 | >85 |

| K-10 Montmorillonite Clay | Not specified | 47 |

Reaction conditions: 180°C, allyl alcohol to guaiacol mole ratio of 4:1, under nitrogen pressure.

Another significant catalytic derivatization strategy for o-allyl phenols, a structural motif present in this compound, involves cyclization reactions to form benzofuran (B130515) derivatives. nih.gov Wacker-type oxidative cyclization, catalyzed by palladium(II) chloride (PdCl₂), facilitates the transformation of o-allyl phenols into methyl benzofurans. nih.gov This reaction proceeds via an intramolecular oxidative cyclization pathway. Alternatively, intramolecular acid-catalyzed cyclization can convert o-allyl phenols into methyl dihydrobenzofurans. nih.gov These catalytic cyclization methods provide access to heterocyclic structures that are of interest in medicinal and materials chemistry.

| Catalytic Approach | Catalyst | Reactant Moiety | Product Type |

| Cross-Metathesis | Ruthenium-based catalysts | Allyl group of o-eugenol derivatives | Polyfunctional alkenes |

| Acyclic Diene Metathesis | Ruthenium-based catalysts | 1-allyl-2-(allyloxy)-3-methoxybenzene | Polymer |

| Allylation | HY Zeolite | Guaiacol | Monoallyl guaiacols (including o-eugenol) |

| Wacker-type Oxidative Cyclization | PdCl₂ | o-Allyl phenol | Methyl benzofuran |

| Intramolecular Acid-Catalyzed Cyclization | Acid catalyst | o-Allyl phenol | Methyl dihydrobenzofuran |

Mechanistic Studies of 2 Allyl 6 Methoxyphenol S Biological Activities

Antioxidant Mechanisms and Pathways

2-Allyl-6-methoxyphenol, a derivative of guaiacol (B22219), demonstrates significant antioxidant properties through various mechanisms. These include the direct scavenging of free radicals and the modulation of endogenous antioxidant systems. Its chemical structure, featuring a phenolic hydroxyl group, is key to its ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and inhibiting oxidative processes.

Inhibition of Oxidative Stress and Nrf2 Pathway Activation

This compound plays a role in mitigating oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes.

Studies have shown that compounds with a 2-methoxyphenol structure can activate the Nrf2/HO-1 axis. For instance, bis-eugenol, a related compound, has been demonstrated to induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, in a dose-dependent manner through the activation of Nrf2 in RAW264.7 cells. This activation of Nrf2 can suppress inflammatory responses by blocking the transcription of inflammatory cytokines. The activation of Nrf2 leads to the upregulation of numerous cytoprotective and antioxidant enzymes and proteins, which is a crucial mechanism for protecting against oxidative damage.

Free Radical Scavenging Activities

The direct scavenging of free radicals is a primary antioxidant mechanism of this compound and related methoxyphenolic compounds. These compounds are effective scavengers of various types of radicals, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, oxygen-centered radicals, and carbon-centered radicals. The phenolic hydroxyl group in their structure allows them to donate a hydrogen atom to free radicals, thus neutralizing them and terminating the radical chain reaction.

The antiradical effectiveness of compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) is attributed to the transfer of a hydrogen atom from the phenolic OH group. Studies have demonstrated that eugenol and its derivatives possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The scavenging activity is influenced by the chemical structure, with the position and nature of substituents on the phenolic ring affecting the bond dissociation enthalpy of the phenolic OH group and, consequently, the radical scavenging potency. For example, 2-allyl-4-methoxyphenol (B1267482) has shown greater radical-scavenging activity compared to eugenol.

Table 1: Radical Scavenging Activity of Methoxyphenol Derivatives

| Compound | DPPH Radical Scavenging Activity | Oxygen-Centered Radical Scavenging | Carbon-Centered Radical Scavenging |

|---|---|---|---|

| 2-Allyl-4-methoxyphenol | High | Efficient | Efficient |

| 2,4-Dimethoxyphenol | High | Efficient | Efficient |

| Eugenol | Moderate | Efficient | Moderate |

| Isoeugenol (B1672232) | Moderate | Not specified | Moderate |

Modulation of Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound and related compounds can modulate the activity of endogenous antioxidant enzyme systems. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), play a vital role in cellular defense against oxidative stress by detoxifying reactive oxygen species.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are well-documented and are mediated through multiple molecular pathways. These mechanisms primarily involve the suppression of pro-inflammatory signaling cascades and the inhibition of the production of inflammatory mediators.

Suppression of Pro-inflammatory Cytokines

A key anti-inflammatory action of this compound and its isomers, like eugenol, is the suppression of pro-inflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are central to the inflammatory response.

Research has shown that eugenol can significantly reduce the levels of these pro-inflammatory cytokines in various inflammatory models. For example, in lipopolysaccharide (LPS)-induced macrophages, eugenol has been found to decrease the expression of IL-1β, IL-6, and TNF-α. This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses. By inhibiting NF-κB activation, eugenol and related compounds can effectively downregulate the expression of a wide range of inflammatory genes, including those for pro-inflammatory cytokines. Studies on 2-allylphenol (B1664045) have also demonstrated its ability to reduce the release of TNF-α and IL-1β.

Table 2: Effect of Eugenol on Pro-inflammatory Cytokine Levels in LPS-Induced THP-1 Macrophages

| Cytokine | Effect of Eugenol Treatment |

|---|---|

| IL-1β | Reduced expression |

| IL-6 | Reduced expression |

| TNF-α | Reduced levels of mature form |

Inhibition of Inflammatory Gene Expression

The anti-inflammatory effects of this compound extend to the inhibition of the expression of key inflammatory genes beyond just cytokines. This includes enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Eugenol has been shown to inhibit the expression of the COX-2 gene, which is responsible for the production of prostaglandins, key mediators of inflammation and pain. This inhibition is also often mediated through the NF-κB pathway. Furthermore, studies have demonstrated that eugenol can inhibit the expression of other inflammatory genes, such as those involved in the NLRP3 inflammasome pathway, which plays a role in the production of mature IL-1β. The ability of 2-methoxyphenols to act as COX-2 inhibitors has been a subject of interest for the development of non-steroidal anti-inflammatory agents. By targeting the expression of these critical inflammatory genes, this compound and its derivatives can exert broad anti-inflammatory effects.

Antimicrobial Mechanisms

This compound exhibits broad-spectrum antimicrobial activity, engaging various mechanisms to inhibit the growth and proliferation of bacteria, fungi, and microbial biofilms.

Antibacterial Activity Against Gram-positive and Gram-negative Bacteria

This compound has demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The primary mechanism of its bactericidal action involves the disruption of the bacterial cell membrane.

Research indicates that the compound alters the permeability of the cytoplasmic membrane, which leads to the leakage of essential intracellular components like ATP. mdpi.comtandfonline.com This disruptive action is a key factor in its efficacy. Microscopic studies have confirmed that this compound induces morphological and physiological changes in bacteria such as E. coli. tandfonline.com Further mechanistic insights suggest the compound can generate intracellular reactive oxygen species (ROS) and inhibit the activity of crucial bacterial enzymes, including protease, amylase, and ATPase. nih.gov

In the case of Pseudomonas aeruginosa, this compound has been shown to work synergistically with antibiotics like colistin, enhancing membrane permeability and causing significant membrane damage in colistin-resistant strains. nih.gov However, its effectiveness can vary, with some studies noting that Staphylococcus aureus may be less sensitive to the compound compared to E. coli and P. aeruginosa. doaj.org Conversely, other research highlights its potent activity against both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of S. aureus, particularly in the context of biofilms, where it also acts by damaging the cell membrane. encyclopedia.pubencyclopedia.pub

Table 1: Inhibitory Concentrations of this compound (Eugenol) Against Pathogenic Bacteria

| Bacterium | Type | IC50 (mM) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.75 |

| Escherichia coli | Gram-negative | Not specified |

| Pseudomonas aeruginosa | Gram-negative | Not specified |

Data sourced from nih.gov.

Antifungal Activity Against Phytopathogens and Human Fungi

The compound's antifungal properties are significant against both plant pathogens, such as Botrytis cinerea, and human fungal pathogens like Aspergillus fumigatus.

Against Botrytis cinerea, the cause of gray mold disease, this compound acts as a respiration inhibitor. nih.govmdpi.comresearchgate.net Its mechanism involves destabilizing and disrupting the plasma membrane, which increases membrane permeability and leads to the leakage of potassium ions and other cellular materials. nih.gov Studies have reported an EC50 value of 38.6 µg/mL for the inhibition of mycelial radial growth. nih.gov Furthermore, derivatives of the closely related 2-allylphenol show that the presence of a methoxy (B1213986) group enhances antifungal activity. nih.govmdpi.comresearchgate.net These compounds appear to inhibit both the normal and alternative respiratory pathways of the fungus by blocking electron transport and inhibiting the alternative oxidase enzyme (AOX). nih.govresearchgate.net

In azole-resistant strains of the human pathogen Aspergillus fumigatus, this compound modulates the expression of genes crucial for fungal survival and virulence. nih.govindexcopernicus.com It has been shown to affect genes involved in sterol biosynthesis (erg11A), which is a common target for antifungal drugs, as well as genes for multidrug efflux pumps (MDR1, MDR4) and major facilitator superfamily transporters (mfsC). nih.govindexcopernicus.com This multi-target action makes it a promising agent against resistant fungal infections.

Table 2: Antifungal Efficacy of this compound (Eugenol)

| Fungus | Activity | Value |

|---|---|---|

| Botrytis cinerea | EC50 (Mycelial Growth) | 38.6 µg/mL |

| Aspergillus fumigatus (Azole-Resistant) | Antibiofilm Activity | 312 to 500 µg/mL |

Data sourced from nih.govindexcopernicus.com.

Mechanisms of Action Against Microbial Biofilms

Microbial biofilms, which are structured communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to conventional antimicrobial agents. This compound has demonstrated efficacy in both inhibiting the formation of and eradicating established biofilms of bacteria and fungi. encyclopedia.pub

In bacterial biofilms, such as those formed by MRSA and MSSA, the compound disrupts cell-to-cell connections, detaches existing biofilms, and kills the embedded bacteria. encyclopedia.pubencyclopedia.pub This is achieved by damaging the cell membrane and down-regulating the expression of genes essential for biofilm formation and accumulation, such as the ica (B1672459) operon and the sarA gene. encyclopedia.pub

Against fungal biofilms, specifically those of azole-resistant Aspergillus fumigatus, this compound exhibits potent antibiofilm activity. indexcopernicus.com Confocal laser scanning microscopy has revealed that treatment with the compound leads to the absence of the protective extracellular matrix. indexcopernicus.com The molecular mechanism involves the significant down-regulation of transcription regulatory genes involved in biofilm formation, such as MedA, SomA, and SrbA. indexcopernicus.com

Anticancer and Antiproliferative Mechanisms

This compound has been investigated for its potential as an anticancer agent, with studies indicating it can induce cell death and inhibit metastasis through various molecular pathways. researchgate.net

Induction of Cell Death and Inhibition of Cell Viability

This compound has been shown to inhibit cell viability and induce programmed cell death (apoptosis) in a wide range of cancer cell lines, including breast, lung, and gastric cancers, as well as melanoma and gliomas. nih.govnih.govnih.gov The primary mechanisms involve the generation of ROS, which leads to oxidative stress, DNA damage, and the activation of the mitochondrial apoptotic pathway. mdpi.com This process is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are enzymes that execute cell death.

The compound can also induce cell cycle arrest, preventing cancer cells from proliferating. researchgate.net While its anticancer effects are broad, specific mechanistic studies on its impact on retinoblastoma cells were not prominent in the reviewed scientific literature.

Impact on Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties. researchgate.netnih.gov Its mechanism of action is primarily centered on the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govmdpi.com These enzymes are critical for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream.

Studies have shown that this compound downregulates the expression of MMP-9 and paxillin, a key protein in cell adhesion and migration. It also increases the expression of natural MMP inhibitors, such as TIMP-2 (tissue inhibitor of metalloproteinases-2) and RECK (reversion-inducing-cysteine-rich protein with kazal motifs). mdpi.comresearchgate.net Furthermore, the compound can suppress signaling pathways known to promote metastasis, such as the PI3K/Akt and NF-κB pathways, further contributing to its anti-invasive effects. nih.govmdpi.comnih.gov

Table 3: Anti-Metastatic Effects of this compound (Eugenol) on MCF-7 Breast Cancer Cells

| Gene Target | Effect | Percentage Reduction in mRNA Expression |

|---|---|---|

| MMP-9 | Downregulation | 34.3% |

| Paxillin | Downregulation | 13.7% |

Data sourced from.

Mechanistic Studies of Biological Activities

Neuroprotective Mechanisms: Reduction of Cerebral Ischemic Injury

Research into the neuroprotective effects of analogous compounds, particularly the isomer eugenol (4-allyl-2-methoxyphenol), has shown potential in mitigating damage from cerebral ischemia-reperfusion (I/R) injury. researchgate.net Cerebral ischemia, characterized by insufficient blood flow to the brain, triggers a cascade of events including oxidative stress, inflammation, and apoptosis (programmed cell death), leading to neuronal damage. researchgate.netnih.gov

Studies on eugenol demonstrate that it can ameliorate ischemia-induced brain injury. researchgate.net Its protective mechanisms are linked to potent antioxidant and anti-inflammatory properties. researchgate.net Eugenol has been observed to suppress oxidative stress and neurotoxicity, restore antioxidant enzyme levels, and attenuate the expression of apoptotic proteins like caspase-3 in rat brains. nih.govresearchgate.net By scavenging oxidative free radicals and alleviating neuro-inflammation, related compounds like eugenol may help reduce the infarct volume and neuronal death associated with ischemic events. researchgate.net

Neuroprotective Mechanisms: Modulation of Specific Signaling Pathways (e.g., AMPK/GSK-3beta)

The signaling pathways involving AMP-activated protein kinase (AMPK) and glycogen (B147801) synthase kinase 3 beta (GSK-3β) are critical regulators of cellular energy, stress responses, and survival, making them key targets in neuroprotection. While direct studies linking this compound to these pathways are scarce, the broader role of this signaling axis in cerebral ischemia is well-established.

GSK-3β is a multifunctional kinase implicated in various cellular processes, and its inhibition has been shown to trigger autophagy, a cellular self-cleaning process that can be protective in conditions like brain ischemia. nih.gov The activation of the LKB1-AMPK pathway is a mechanism by which GSK-3β inhibition can induce this autophagic response. nih.gov Research on other flavonoids and phenolic compounds has demonstrated their ability to afford neuroprotection by modulating such pathways, often dampening inflammatory responses and cell death signals following an ischemic stroke. nih.govresearchgate.net For instance, eugenol has been found to enhance autophagy via the AMPK-mTOR-P70S6K pathway, contributing to its neuroprotective effects against cerebral I/R injury. researchgate.net

Insecticidal and Pest Control Mechanisms

In the realm of pest control, the mechanisms of attraction and mating disruption are well-documented for phenylpropanoids related to this compound, particularly in the context of Tephritid fruit flies like Bactrocera dorsalis (the Oriental fruit fly).

Attractant Properties (e.g., for Tephritid Fruit Flies)

The powerful attraction of male Oriental fruit flies is not to this compound, but to methyl eugenol (ME). nih.gov Upon consumption, the flies metabolize ME into other compounds that serve distinct biological functions. One of these key metabolites is 2-allyl-4,5-dimethoxyphenol (B1251633) (DMP), a structural analog of this compound. nih.gov

Laboratory bioassays have confirmed that DMP is a potent lure for sexually mature B. dorsalis males. nih.gov Research demonstrates that DMP is more attractive to these males than another key metabolite, (E)-coniferyl alcohol. nih.gov This strong attractant property makes such compounds valuable for monitoring and managing fruit fly populations through techniques like the male annihilation technique (MAT), where lures are used to trap and eliminate male flies from an environment. nih.govfrontiersin.org

Table 1: Olfactory Response of Bactrocera dorsalis Males

| Compound | Attractiveness to Mature Males | Notes |

|---|---|---|

| 2-allyl-4,5-dimethoxyphenol (DMP) | High | More attractive than (E)-coniferyl alcohol in lab assays. nih.gov |

| (E)-coniferyl alcohol (E-CF) | Moderate | Less attractive than DMP to mature males. nih.gov |

| Methyl Eugenol (ME) | Very High | The initial attractant that flies compulsively feed on. nih.gov |

Regulation of Insect Mating Behavior

The consumption of methyl eugenol and its subsequent conversion into metabolites like 2-allyl-4,5-dimethoxyphenol and (E)-coniferyl alcohol are directly linked to the mating success of male fruit flies. nih.gov After ingestion, these compounds are sequestered in the fly's rectal gland and are released during courtship rituals, which typically occur at dusk. nih.govnih.gov

These released chemicals act as sex pheromones, making the male more attractive to females. This chemical signaling is a crucial part of the mating behavior, as it helps females select a mate, thereby influencing reproductive success. nih.gov The presence of these specific pheromonal components, derived from the diet, is therefore an honest indicator of a male's foraging success and fitness.

Conversion to Active Pheromones (e.g., (E)-coniferyl alcohol)

The bioconversion process within the male Bactrocera dorsalis is a key element of its chemical ecology. Males are highly attracted to and feed on methyl eugenol found in certain plants. nih.gov This ingested compound undergoes metabolic transformation, yielding two primary bioactive components: 2-allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF). nih.govnih.gov These newly synthesized compounds function as essential parts of the male's sex pheromone blend. nih.gov They are stored in the rectal gland before being released to attract females during courtship. nih.gov

**Table 2: Bioconversion of Methyl Eugenol in *B. dorsalis***

| Precursor Compound | Metabolite 1 | Metabolite 2 | Biological Role of Metabolites |

|---|---|---|---|

| Methyl Eugenol | 2-allyl-4,5-dimethoxyphenol (DMP) | (E)-coniferyl alcohol (E-CF) | Components of male sex pheromone used in courtship. nih.govnih.gov |

Other Biological Activities

Beyond its more extensively studied properties, this compound, also known as ortho-eugenol, has been investigated for a range of other potential therapeutic applications, including antimalarial, antiepileptic, nematicidal, and anesthetic activities. While research in these areas is not as comprehensive as for its isomer eugenol, preliminary studies and the activities of structurally related compounds suggest potential mechanisms of action.

Antimalarial Activity: The global challenge of malaria has spurred research into novel therapeutic agents. While direct studies on the antimalarial activity of this compound are limited, research into its isomer, eugenol, and derivatives of their parent compound, guaiacol, provide some context. For instance, various derivatives of eugenol have been synthesized and shown to possess antiplasmodial properties. researchgate.netukm.mynih.gov The mechanism of action for some eugenol derivatives is thought to involve the inhibition of parasitic enzymes crucial for their survival. ukm.my Given the structural similarities, it is hypothesized that this compound could potentially interfere with similar pathways in the Plasmodium parasite. However, dedicated in vitro and in vivo studies are necessary to validate this and determine its efficacy.

Antiepileptic Activity: The potential for phenolic compounds to modulate neuronal excitability has led to investigations into their antiepileptic properties. Although direct comprehensive studies on this compound are not abundant, research on eugenol and its derivatives has shown anticonvulsant effects in various animal models of epilepsy. nih.govresearchgate.netnih.gov The proposed mechanisms for these effects include the modulation of voltage-gated sodium and calcium channels, which would reduce neuronal hyperexcitability. Furthermore, the anti-inflammatory properties of ortho-eugenol could contribute to an antiepileptic effect, as neuroinflammation is increasingly recognized as a key factor in the pathophysiology of epilepsy.

A study on synthetic derivatives of eugenol demonstrated their effectiveness in the maximal electroshock seizure (MES) test in mice, a common model for screening anticonvulsant drugs. nih.gov

Nematicidal Activity: Plant-parasitic nematodes pose a significant threat to agriculture, and plant-derived compounds are being explored as environmentally benign alternatives to synthetic nematicides. Eugenol has demonstrated significant nematicidal activity against various nematode species, including Meloidogyne javanica. mdpi.comnih.gov The lipophilic nature of these phenolic compounds allows them to penetrate the nematode's cuticle and disrupt cellular membranes and interfere with essential physiological processes. It is plausible that this compound shares this nematicidal potential due to its structural resemblance to eugenol. mdpi.com

Studies on the essential oil of Syzygium aromaticum (clove), which contains eugenol, have shown potent nematicidal effects. mdpi.com

Anesthetic Activity: The historical use of clove oil, rich in eugenol, in dentistry for its analgesic and local anesthetic properties has prompted scientific investigation into the anesthetic mechanisms of its components. Eugenol has been shown to produce a reversible, dose-dependent anesthesia in animal models. researchgate.netscilit.comnih.gov The proposed mechanism involves the blockage of voltage-gated sodium channels in nerve fibers, thereby preventing the transmission of pain signals. Research on ortho-eugenol has demonstrated antinociceptive (pain-relieving) effects, which are a key component of anesthesia. This suggests a potential, yet to be fully elucidated, local anesthetic action for this compound.

A study on the comparative interactions of various anesthetic alkylphenols with lipid membranes provides insights into the structure-activity relationships that govern their anesthetic effects. scirp.org

Interactive Data Table: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Compound | Key Findings | Research Model |

| Antimalarial | Eugenol Derivatives | Showed good antiplasmodial activity against Plasmodium falciparum. ukm.my | in vitro assays |

| Antiepileptic | Eugenol Derivatives | Effective anticonvulsants in the maximal electroshock seizure (MES) test. nih.gov | Mice |

| Nematicidal | Eugenol | Demonstrated significant mortality against Meloidogyne javanica juveniles. nih.gov | in vitro assays |

| Anesthetic | Eugenol | Produced reversible, dose-dependent anesthesia. researchgate.netnih.gov | Rats |

| Antinociceptive | Ortho-eugenol | Reduced licking times in the glutamate (B1630785) test, indicating pain relief. | Mice |

Structure Activity Relationship Sar Studies of 2 Allyl 6 Methoxyphenol and Its Derivatives

Influence of Allyl Group Modifications on Biological Efficacy

The allyl side chain of 2-allyl-6-methoxyphenol is a critical determinant of its biological activity, and modifications to this group can significantly alter its efficacy. Key modifications include isomerization of the double bond, saturation of the side chain, and addition reactions across the double bond.

Isomerization to Propenyl Group: One of the most studied modifications is the isomerization of the allyl group (–CH₂–CH=CH₂) to the propenyl group (–CH=CH–CH₃), forming isoeugenol (B1672232), the structural isomer of eugenol (B1671780) (4-allyl-2-methoxyphenol). This shift of the double bond to be in conjugation with the aromatic ring generally leads to an enhancement of biological activities. For instance, isoeugenol has demonstrated stronger antioxidant, antibacterial, and antifungal properties compared to eugenol. mdpi.comd-nb.inforsc.org The conjugated double bond in isoeugenol allows for greater delocalization of electrons, which can stabilize the phenoxyl radical formed during antioxidant activity, thereby increasing its radical-scavenging capacity. nih.gov

Saturation to Propyl Group: Saturation of the allyl double bond to form a propyl group (–CH₂–CH₂–CH₃), as seen in dihydroeugenol, typically results in a decrease in biological activity. Studies have shown that dihydroeugenol is a less active radical scavenger compared to eugenol. scielo.br This suggests that the presence of the π-bond in the side chain is important for the molecule's ability to interact with biological targets or to participate in radical-quenching mechanisms.

Addition Reactions: Functionalization of the allyl double bond through addition reactions offers another avenue to modulate bioactivity. Epoxidation of the allyl group to form an oxirane ring has been shown to enhance antimicrobial activity against certain pathogens. scielo.br Similarly, the synthesis of derivatives where the double bond is modified to include functional groups like triazoles has yielded compounds with significant antifungal and antimycobacterial activities. scielo.brnih.gov However, these modifications can sometimes lead to a decrease in other properties, such as antioxidant activity, which is heavily dependent on the phenolic hydroxyl group and is less affected by changes in the allyl chain. ugm.ac.id

| Compound | Allyl Group Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Isoeugenol | Isomerization to propenyl (conjugated) | Increased antioxidant, antibacterial, and antifungal activity | mdpi.comd-nb.inforsc.org |

| Dihydroeugenol | Saturation to propyl | Decreased antioxidant activity | scielo.br |

| Epoxide-eugenol | Epoxidation of double bond | Increased antimicrobial activity | scielo.br |

| Eugenol-derived triazoles | Addition of triazole ring at double bond | Increased antifungal and antimycobacterial activity | scielo.brnih.gov |

Impact of Methoxy (B1213986) Group Modifications on Biological Efficacy

The methoxy (–OCH₃) group at the C-6 position plays a significant role in modulating the electronic properties and, consequently, the biological activity of this compound. Its presence ortho to the phenolic hydroxyl group is crucial for many of the compound's effects.

O-Demethylation: The removal of the methyl group from the methoxy ether, a process known as O-demethylation, converts the methoxy group into a second hydroxyl group, yielding 4-allylbenzene-1,2-diol (hydroxychavicol). mdma.chscielo.br This resulting catechol structure can have a profound impact on activity. Catechols are often potent antioxidants due to their ability to donate hydrogen atoms from two adjacent hydroxyl groups and form stable ortho-quinone radicals. Studies on related phenolic compounds suggest that the presence of a second hydroxyl group can significantly enhance antioxidant and cytotoxic activities.

Comparison with Other Alkoxy Groups: While less common in the literature, replacing the methoxy group with other alkoxy groups (e.g., ethoxy) would be expected to subtly alter the compound's lipophilicity and steric profile. Such changes could influence membrane permeability and interaction with hydrophobic binding pockets in target proteins, although the fundamental electronic contribution of an ortho-alkoxy group to the phenolic system would likely be preserved.

| Modification | Resulting Structure | Observed Effect on Activity | Reference |

|---|---|---|---|

| O-Demethylation of methoxy group | Catechol (e.g., Hydroxychavicol) | Potentially enhanced antioxidant activity | mdma.chscielo.br |

| Esterification of hydroxyl group | Ester (e.g., Acetyleugenol) | Significant reduction or loss of antioxidant activity | d-nb.infougm.ac.id |

| Dimerization | Bis-eugenol | Higher anti-inflammatory and antioxidant activities than monomer | nih.gov |

Effects of Substituent Position on Aromatic Ring

The introduction of new substituents onto the aromatic ring of this compound is a powerful strategy for modulating its biological profile. The nature of the substituent (electron-donating or electron-withdrawing) and its position relative to the existing functional groups are key factors that dictate its efficacy.

Introduction of Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups, such as a nitro group (–NO₂), has been shown to significantly enhance certain biological activities. For instance, the introduction of a nitro group onto the eugenol ring increases its antifungal activity against pathogens like Botrytis cinerea. nih.gov The position of this group is critical; 4-allyl-2-methoxy-5-nitrophenol was identified as a particularly potent antifungal agent. researchgate.net The electron-withdrawing nature of the nitro group can increase the acidity of the phenolic proton and alter the molecule's redox potential, which may contribute to its enhanced fungicidal mechanism.

Introduction of Halogens: Halogenation of the aromatic ring also leads to derivatives with altered bioactivity. Bromination of eugenol can occur at position 6 (ortho to the hydroxyl group) or position 5 (para to the methoxy group), depending on the reaction conditions and protecting groups used. researchgate.net Similarly, the introduction of a chlorine atom at the para position of a benzene (B151609) ring attached to the eugenol scaffold was found to enhance anti-inflammatory activity. rsc.org In contrast, chlorine substitution at the meta position resulted in lower activity. This highlights the importance of substituent placement, where interaction with specific residues in a target's binding site is highly dependent on precise positioning.

| Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Nitro (–NO₂) | Position 5 | Increased antifungal activity | nih.govresearchgate.net |

| Chlorine (–Cl) | Para-position on an attached phenyl ring | Enhanced anti-inflammatory activity | rsc.org |

| Chlorine (–Cl) | Meta-position on an attached phenyl ring | Reduced anti-inflammatory activity compared to para-isomer | mdpi.com |

| Bromine (–Br) | Positions 5 or 6 | Creates derivatives with modified activity profiles | researchgate.net |

Conformational Analysis and Stereochemistry in Biological Activity

Stereochemistry: While this compound itself is achiral, many of its derivatives are not. Modifications of the allyl side chain, such as epoxidation or hydration, create a chiral center, leading to the existence of enantiomers (R and S forms). Biological systems are inherently chiral, and as such, enantiomers of a drug can have vastly different pharmacological activities. One enantiomer may fit perfectly into a receptor site and elicit a strong response, while the other may fit poorly or not at all, resulting in weak or no activity. For example, studies on chiral eugenol derivatives have focused on separating the enantiomers to evaluate their individual properties. The recognition and interaction of these stereoisomers with chiral stationary phases in chromatography demonstrate the importance of stereospecific interactions, which are mirrored in their interactions with chiral biological receptors. nih.govnih.gov Therefore, controlling the stereochemistry during the synthesis of derivatives is essential for developing compounds with optimal and selective biological effects.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QikProp program)

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of this compound derivatives, accelerating the drug discovery process. Key methods include molecular docking and the prediction of ADME properties.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein or receptor. This method has been widely used to study eugenol derivatives. For example, docking studies have helped to identify the specific amino acid residues involved in the binding of these compounds to targets like the TRPV1 receptor, where hydrogen bonds and hydrophobic interactions were found to be crucial. researchgate.netrsc.org By calculating a "docking score," which estimates the binding affinity, researchers can compare different derivatives and prioritize those with the most favorable predicted interactions for synthesis and biological testing. Docking has been instrumental in understanding the SAR for anti-inflammatory, antifungal, and other activities by providing a molecular-level picture of the ligand-receptor complex. rsc.orgschrodinger.com

QikProp Program and ADME Prediction: A biologically active compound must not only interact strongly with its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be an effective drug. The QikProp program is a tool used to predict these pharmaceutically relevant properties based on the molecule's structure. nih.gov It calculates various descriptors, including:

Predicted octanol/water partition coefficient (QPlogPo/w): A measure of lipophilicity.

Predicted aqueous solubility (QPlogS): Important for absorption and distribution.

Predicted Caco-2 cell permeability (QPPCaco): An indicator of intestinal absorption.

Predicted brain/blood partition coefficient (QPlogBB): Indicates the ability to cross the blood-brain barrier.

Compliance with Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. researchgate.net

By using programs like QikProp, chemists can filter out compounds that are likely to have poor pharmacokinetic profiles early in the design phase, saving significant time and resources. This in silico analysis helps ensure that newly designed derivatives of this compound have a higher probability of success in later stages of drug development.

| Computational Method | Application | Key Findings / Predictions | Reference |

|---|---|---|---|

| Molecular Docking | Binding of eugenol derivatives to PPARγ (anti-inflammatory target) | Identified key hydrogen bond and hydrophobic interactions; predicted binding energies for different derivatives. | rsc.orgschrodinger.com |

| Molecular Docking | Binding of eugenol to TRPV1 receptor (pain target) | Showed hydrogen bonding with ARG-557 and GLN-701 residues and a strong predicted binding energy. | researchgate.net |

| QikProp | ADME property prediction for drug candidates | Calculates drug-likeness, solubility, permeability (Caco-2), and blood-brain barrier penetration. | nih.govresearchgate.net |

| QSAR | Correlating molecular descriptors with antioxidant activity | Established relationships between properties like HOMO energy and logP with observed IC50 values. |

Metabolic Fates and Biotransformation of 2 Allyl 6 Methoxyphenol

Mammalian Metabolism Pathways

While direct metabolic studies on 2-Allyl-6-methoxyphenol are not extensively documented, its metabolic pathways in mammals can be largely inferred from its structural isomer, eugenol (B1671780) (4-allyl-2-methoxyphenol). The metabolism of eugenol is well-characterized and involves several key enzymatic reactions aimed at increasing its water solubility to facilitate excretion.

The primary metabolic routes for eugenol, and likely for this compound, include:

Conjugation: The phenolic hydroxyl group is a primary target for phase II conjugation reactions. This involves glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety, and sulfation, catalyzed by sulfotransferases (SULTs), which adds a sulfate (B86663) group. These processes significantly enhance the hydrophilicity of the molecule, preparing it for renal clearance.

O-demethylation: The methoxy (B1213986) group on the aromatic ring can be cleaved by cytochrome P450 enzymes, a process known as O-demethylation. This reaction yields a catechol-like structure, which can then undergo further conjugation or oxidation.

Allyl Side-Chain Oxidation: The allyl group is susceptible to several oxidative transformations. These can include epoxidation to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a diol. The allyl group can also undergo oxidation to form a carboxylic acid.

These metabolic transformations result in a variety of metabolites that are subsequently excreted, primarily in the urine.

| Metabolite | Metabolic Pathway | Enzymes Involved (Predicted) |

|---|---|---|

| 2-Allyl-6-methoxyphenyl-β-D-glucuronide | Glucuronidation | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |

| 2-Allyl-6-methoxyphenyl sulfate | Sulfation | Sulfotransferases (SULTs) |

| 3-Allyl-benzene-1,2-diol | O-demethylation | Cytochrome P450 enzymes |

| 3-(2,3-Dihydroxypropyl)-2-methoxyphenol | Allyl side-chain oxidation (Epoxidation and hydrolysis) | Cytochrome P450 enzymes, Epoxide hydrolase |

Microbial Biotransformation (e.g., in Escherichia coli)

The microbial biotransformation of this compound, while not specifically detailed for Escherichia coli in available literature, can be extrapolated from studies on related compounds by various microorganisms. Bacteria, including species of Pseudomonas and Rhodococcus, are known to metabolize eugenol, a structural isomer. These organisms are capable of utilizing eugenol as a sole source of carbon and energy, indicating robust enzymatic machinery for its degradation.

A probable biotransformation pathway in bacteria involves the initial oxidation of the allyl side chain. This pathway is thought to proceed through several key intermediates:

Hydroxylation: The terminal carbon of the allyl group is hydroxylated to form an alcohol.

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde.

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, such as ferulic acid in the case of eugenol metabolism.

While E. coli is a versatile microorganism, its native capacity to carry out these specific transformations on this compound without genetic modification is not well-established. However, engineered strains of E. coli are frequently used in synthetic biology for the production of valuable chemicals from renewable feedstocks, and similar enzymatic pathways could potentially be introduced to achieve the biotransformation of this compound.

Enzymatic Transformations and Metabolite Identification

The enzymatic transformations underlying the microbial biotransformation of compounds like this compound are catalyzed by specific enzymes. Based on the metabolism of eugenol, the key enzymes and their reactions can be identified.

Eugenol hydroxylase: This enzyme is responsible for the initial hydroxylation of the allyl side chain of eugenol to form coniferyl alcohol. A similar hydroxylase would be expected to act on this compound.

Coniferyl alcohol dehydrogenase: This enzyme catalyzes the oxidation of coniferyl alcohol to coniferyl aldehyde.

Coniferyl aldehyde dehydrogenase: This enzyme further oxidizes coniferyl aldehyde to ferulic acid.

The identification of metabolites from these enzymatic reactions is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the structural elucidation of the intermediates and final products of the biotransformation pathways.

| Enzyme (Predicted) | Reaction | Substrate | Product |

|---|---|---|---|

| Allylphenol hydroxylase | Hydroxylation of the allyl side chain | This compound | 3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-ol |

| Allylphenol alcohol dehydrogenase | Oxidation of the alcohol to an aldehyde | 3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-ol | 3-(2-hydroxy-3-methoxyphenyl)acrylaldehyde |

| Allylphenol aldehyde dehydrogenase | Oxidation of the aldehyde to a carboxylic acid | 3-(2-hydroxy-3-methoxyphenyl)acrylaldehyde | 3-(2-hydroxy-3-methoxyphenyl)acrylic acid |

Environmental Degradation Pathways

The environmental fate of this compound is governed by both biotic and abiotic degradation processes. As a phenolic compound, it is expected to be susceptible to microbial degradation in soil and aquatic environments. Phenolic compounds are generally biodegraded by a wide range of microorganisms, including bacteria and fungi. nih.gov

The primary mechanism for the environmental degradation of phenolic compounds is microbial oxidation. nih.gov Soil microorganisms produce extracellular enzymes, such as phenol (B47542) oxidases and peroxidases, that can initiate the breakdown of the aromatic ring. nih.gov This process typically leads to the formation of catechols, which are then subject to ring cleavage and further metabolism into central metabolic intermediates.

Ecological and Environmental Research on 2 Allyl 6 Methoxyphenol

Role in Plant-Insect Interactions (e.g., Pollination, Herbivore Defense)